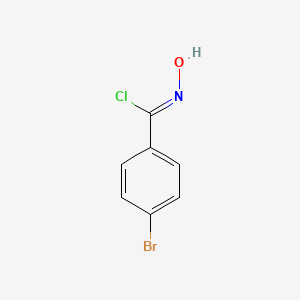

4-Bromo-alpha-chlorobenzaldoxime

Description

Structure

3D Structure

Properties

CAS No. |

29203-58-5 |

|---|---|

Molecular Formula |

C7H5BrClNO |

Molecular Weight |

234.48 g/mol |

IUPAC Name |

(1E)-4-bromo-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |

InChI Key |

ZOPFQZFNZNMZEF-JXMROGBWSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)Cl)Br |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)Br |

Origin of Product |

United States |

Exploration of Chemical Reactivity and Mechanistic Pathways of 4 Bromo Alpha Chlorobenzaldoxime

In Situ Generation and Reactivity of Nitrile Oxide Intermediates

The chemical utility of 4-bromo-alpha-chlorobenzaldoxime lies in its capacity to serve as a precursor for the in situ generation of 4-bromobenzonitrile (B114466) oxide, a highly reactive 1,3-dipole. This transient intermediate is not typically isolated but is generated and trapped in the same reaction vessel by a suitable dipolarophile. nih.govresearchgate.netresearchgate.net The formation of the nitrile oxide from the parent α-chlorobenzaldoxime is a critical step that unlocks its synthetic potential, particularly in the construction of heterocyclic systems. nih.gov

Alpha-chlorobenzaldoximes, including the 4-bromo substituted variant, are common precursors for arylnitrile oxides. researchgate.net The transformation involves a dehydrochlorination reaction, typically facilitated by a base. The base abstracts the acidic proton from the oxime hydroxyl group, followed by the elimination of a chloride ion to yield the corresponding nitrile oxide. This process is a widely employed method for generating nitrile oxides due to the accessibility of the α-chlorobenzaldoxime starting materials. researchgate.net

Several catalytic and stoichiometric systems are effective in promoting the in situ generation of nitrile oxides from aldoximes and their halo-derivatives. researchgate.netresearchgate.net

Bases: The most straightforward method for generating nitrile oxides from α-chlorobenzaldoximes is the use of a base. researchgate.net The choice of base can influence the reaction rate and outcome. Common bases include triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov For instance, DBU has been successfully used to promote the regioselective synthesis of isoxazoles and isoxazolines from aldoximes. researchgate.net

Chloramine-T: Chloramine-T is an effective oxidizing agent for the in situ generation of nitrile oxides from aldoximes. researchgate.netresearchgate.net In a typical reaction, an aldoxime, an α,β-unsaturated compound, and Chloramine-T trihydrate are refluxed in ethanol (B145695). researchgate.net This method has been used to synthesize various isoxazole (B147169) derivatives. researchgate.netresearchgate.net The reaction proceeds through the in situ generation of the nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile present in the reaction mixture. researchgate.net

Other reagents, such as N-chlorosuccinimide (NCS) in the presence of a base like DBU, and hypervalent iodine compounds, have also been employed for the generation of nitrile oxides from aldoximes. nih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Heterocycle Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. nih.govwikipedia.org Nitrile oxides, such as the in situ generated 4-bromobenzonitrile oxide, are classic 1,3-dipoles that readily react with various dipolarophiles, which are typically molecules containing a double or triple bond (alkenes and alkynes). nih.govwikipedia.orgyoutube.com This reaction, often referred to as the Huisgen cycloaddition, is a concerted pericyclic reaction that leads to the formation of a five-membered ring with a high degree of stereospecificity and regioselectivity. wikipedia.orgorganic-chemistry.org

The intermolecular 1,3-dipolar cycloaddition of 4-bromobenzonitrile oxide with a wide array of dipolarophiles provides access to a diverse range of substituted isoxazoles and isoxazolines. nih.gov The nature of the dipolarophile plays a crucial role in determining the structure and properties of the resulting heterocyclic product.

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical dipolarophile is a key aspect of this reaction. wikipedia.orgresearchgate.net The orientation of the addition is governed by a combination of electronic and steric factors. wikipedia.orgorganic-chemistry.org Generally, the reaction leads to the formation of one major regioisomer. youtube.com For instance, the reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles. nih.gov However, mixtures of regioisomers can sometimes be observed. youtube.com

The stereoselectivity of the cycloaddition with alkenes is also a significant feature. The reaction is typically stereospecific, meaning that the stereochemistry of the alkene is retained in the isoxazoline (B3343090) product. wikipedia.org This is a consequence of the concerted mechanism of the cycloaddition. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Nitrile Oxide Precursor | Dipolarophile | Product | Catalyst/Conditions |

| This compound | Alkyne | 3-(4-Bromophenyl)-5-substituted-isoxazole | Base (e.g., Triethylamine) |

| This compound | Alkene | 3-(4-Bromophenyl)-5-substituted-isoxazoline | Base (e.g., Triethylamine) |

| Aromatic Aldoxime | Terminal Alkyne | 3,5-Disubstituted Isoxazole | DBU, NCS, DMF |

| Aldoxime | α,β-Unsaturated Compound | 3,5-Diaryl-isoxazole-4-carboxylate | Chloramine-T, Ethanol, Reflux |

This table provides illustrative examples and the specific substituents on the dipolarophile will determine the final product structure.

A noteworthy strategy in isoxazole synthesis involves the use of bromoalkenes as synthetic equivalents of alkynes (alkyne synthons). nih.gov This approach offers a solution to the often challenging synthesis of functionalized alkynes and can provide high regioselectivity in the cycloaddition reaction. nih.gov

The 1,3-dipolar cycloaddition of a nitrile oxide, such as 4-bromobenzonitrile oxide, with a 1,1-disubstituted bromoalkene initially forms a 5,5-disubstituted bromoisoxazoline intermediate. nih.gov This intermediate then undergoes in situ elimination of hydrogen bromide (HBr) to aromatize, yielding the corresponding 3,5-disubstituted isoxazole as the final product. nih.gov This methodology allows for the direct and regioselective synthesis of isoxazoles that might otherwise be difficult to obtain. nih.gov

Intermolecular Cycloadditions with Diverse Dipolarophiles

Copper Oxide Nanoparticle Catalysis in Dehydrohalogenative Annulation

Copper oxide (CuO) nanoparticles have emerged as efficient and reusable heterogeneous catalysts for a variety of organic transformations, including condensation and coupling reactions. orientjchem.orgnih.gov Their utility stems from their high surface area and unique electronic properties, which facilitate reactions under mild conditions. orientjchem.org While direct evidence for the dehydrohalogenative annulation of this compound using CuO nanoparticles is not extensively documented, a plausible catalytic pathway can be proposed based on their known reactivity.

The process would likely initiate with the coordination of the oxime's nitrogen or oxygen atom to a copper center on the nanoparticle surface. This interaction would enhance the acidity of the oxime proton. In the presence of a base, deprotonation would occur, followed by the elimination of the chlorine atom to generate a nitrile oxide intermediate in situ. This highly reactive 1,3-dipole can then undergo annulation, or cycloaddition, with a suitable dipolarophile. The CuO nanoparticle surface can act as a template, bringing the reactants together and lowering the activation energy of the cycloaddition step. The catalyst can often be recovered and reused multiple times, although a gradual decline in activity may be observed. orientjchem.org

Intramolecular Cycloaddition Pathways to Fused Systems

Intramolecular cycloaddition reactions provide a powerful strategy for the construction of complex polycyclic systems, often with high control over stereochemistry. researchgate.net

Oxonium Ion Mediated Stereoselective Spiro-Isoxazoline Construction

The stereoselective synthesis of spiro-isoxazoline systems, which are core structures in some natural products, can be achieved through pathways involving oxonium ion intermediates. researchgate.net A relevant strategy involves the bromination of an isoxazole containing a pendant alcohol or carboxylic acid. researchgate.net This bromination leads to a bromonium ion intermediate. The reaction can then proceed via two potential pathways: direct attack by the nucleophile or a pathway mediated by an oxonium ion, which is formed by the neighboring oxygen lone pair electrons. organic-chemistry.org Subsequent intramolecular attack by the pendant nucleophile (an alkoxide or carboxylate) on the intermediate occurs in an anti fashion relative to the bromine atom, leading to the stereoselective formation of two contiguous stereocenters in the resulting 4-bromo-spiro-isoxazoline. researchgate.net This methodology highlights a route to constructing complex spirocyclic frameworks with defined stereochemistry. researchgate.netorganic-chemistry.org

Formation of Functionalized Piperidine (B6355638) and Related Heterocycles

The synthesis of piperidine rings, a prevalent motif in pharmaceuticals, can be approached through various methods, including the cyclization of acyclic precursors. nih.govrasayanjournal.co.in Starting from this compound, a viable pathway involves its conversion to the corresponding 4-bromobenzonitrile oxide. This reactive intermediate can participate in [3+2] cycloaddition reactions. nih.govsci-rad.com

A plausible synthetic route would involve the [3+2] cycloaddition of the in situ generated 4-bromobenzonitrile oxide with a suitable olefin tethered to a nitrogen-containing group. The resulting isoxazoline-containing intermediate could then undergo reductive cleavage of the N-O bond and subsequent cyclization to form the functionalized piperidine ring. The intramolecular version of the nitrile oxide cycloaddition (INOC) is a powerful method for creating complex polycyclic systems. researchgate.net For example, an appropriately substituted homoallylic amine could first be reacted to form an oxime, which upon chlorination and treatment with a base, would generate a nitrile oxide poised for intramolecular cycloaddition, ultimately leading to a fused piperidine-like system after further transformations.

Transformation and Derivatization Reactions of the Oxime Functionality

The oxime group is a versatile functional handle that can be converted into other important chemical moieties, such as nitriles.

Dehydration to Nitriles

The dehydration of aldoximes is a fundamental route to synthesizing nitriles, which are valuable intermediates in organic synthesis. orientjchem.org

Tin(IV) chloride (SnCl₄) has been demonstrated as an effective reagent for the dehydration of aldoximes to their corresponding nitriles. orientjchem.org The reaction is applicable to a range of aromatic and aliphatic aldoximes and can be carried out under relatively mild heating conditions. orientjchem.org

The proposed mechanism involves the coordination of the Lewis acidic SnCl₄ to the oxygen atom of the oxime. This coordination weakens the N-O bond and facilitates the elimination of water, driven by the formation of a stable tin-oxygen species. A chlorine ion released during the reaction progress can act as a base to abstract the hydroxyl proton, completing the dehydration process. orientjchem.org The reaction is generally clean, and the desired nitrile product can be isolated in good to excellent yields after a straightforward workup. orientjchem.org

| Entry | Aldoxime Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldoxime (B1666162) | Benzonitrile | 1.5 | 95 |

| 2 | 4-Methylbenzaldoxime | 4-Methylbenzonitrile | 1.5 | 92 |

| 3 | 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | 2.0 | 94 |

| 4 | 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile (B146240) | 1.0 | 96 |

| 5 | 4-Nitrobenzaldoxime | 4-Nitrobenzonitrile | 1.0 | 98 |

| 6 | 2-Chlorobenzaldoxime | 2-Chlorobenzonitrile | 2.0 | 90 |

This table is adapted from research findings on the SnCl₄-catalyzed dehydration of aldoximes, demonstrating the method's applicability to substituted benzaldoximes like the parent structure of this compound. The data illustrates the efficiency and broad scope of this transformation. orientjchem.org

Biocatalytic Dehydration via Aldoxime Dehydratases

The conversion of aldoximes to nitriles is a pivotal reaction in organic synthesis, and biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical methods that often employ toxic reagents and harsh conditions. researcher.lifenih.gov Aldoxime dehydratases (Oxd), a family of heme-containing enzymes, catalyze the dehydration of aldoximes to their corresponding nitriles with high specificity and efficiency. ebi.ac.uknih.gov These enzymes are found in microorganisms and are part of the aldoxime-nitrile pathway, which metabolizes aldoximes into carboxylic acids. ebi.ac.uk

While specific studies on this compound are not extensively detailed in the provided literature, the broad substrate scope of known aldoxime dehydratases suggests its potential as a substrate. nih.gov Oxds have been shown to act on a variety of aromatic aldoximes, including substituted benzaldoximes. nih.gov The enzymatic process offers a green alternative for nitrile synthesis, operating under mild conditions, often in aqueous media, and avoiding the use of hazardous dehydrating agents. nih.govnih.gov The use of whole cells overexpressing aldoxime dehydratases has proven effective, even in solvent-free conditions, which maximizes product formation and minimizes waste. nih.gov

Table 1: Examples of Aldoxime Dehydratase Substrates and Products

| Substrate | Product | Enzyme Source (Example) | Reference |

| Benzaldoxime | Benzonitrile | Rhodococcus sp. | nih.gov |

| Vanillinoxime | Vanillonitrile | Not Specified | nih.gov |

| 2-Furfuraldehyde oxime | 2-Furonitrile | Not Specified | nih.gov |

| (E/Z)-p-chlorobenzaldoxime | p-chlorobenzonitrile | Bacillus sp. OxB-1 | Not specified in search results |

Mechanistic Insights into Aldoxime Dehydration Processes

The catalytic mechanism of aldoxime dehydratase is unique among heme enzymes. ebi.ac.uk Unlike enzymes like P450, which use peroxide or oxygen as a mediator, Oxd directly activates the organic substrate through its heme iron. ebi.ac.uknih.gov The proposed mechanism involves the following key steps:

Substrate Coordination: The aldoxime substrate directly coordinates to the ferrous heme iron (Fe(II)) in the enzyme's active site. ebi.ac.uk

Electron Transfer: The Fe(II) center donates an electron to the nitrogen atom of the coordinated aldoxime. ebi.ac.uk

Acid-Base Catalysis: A crucial histidine residue (e.g., His320 in OxdA) acts as a general acid-base catalyst. It abstracts a proton from the oxime's hydroxyl group, facilitating the elimination of water. ebi.ac.uknih.gov

Product Formation: This concerted process leads to the cleavage of the C-N-OH bond and the formation of the nitrile (R-C≡N) and a water molecule. ebi.ac.uk

Spectroscopic and crystallographic studies have confirmed that the substrate binds directly to the heme iron, a rare mode of action for heme enzymes. ebi.ac.uk The active site architecture, including other residues like Arg178 and Ser219, plays a vital role in orienting the substrate and the catalytic histidine for optimal reactivity. nih.gov

Rearrangement Reactions to Amides

Aldoximes, including this compound, can undergo rearrangement reactions to form primary amides. This transformation is a valuable, atom-economical method for amide bond formation. rsc.orgresearchgate.net While the classic Beckmann rearrangement typically involves ketoximes rearranging to N-substituted amides under acidic conditions, aldoximes rarely undergo this transformation under similar conditions. researchgate.netorganic-chemistry.org However, recent advances have demonstrated that metal catalysts can efficiently and selectively facilitate the rearrangement of aldoximes to primary amides. rsc.orgresearchgate.net

Heterogeneous Catalysis for N-Arylamide Synthesis from Aldoximes

The development of catalytic systems has been instrumental in promoting the rearrangement of aldoximes to amides. rsc.org Both homogeneous and heterogeneous catalysts have been explored. These catalytic protocols sometimes allow for the in situ generation of the aldoxime from the corresponding aldehyde and hydroxylamine (B1172632), followed by the rearrangement in a one-pot process. rsc.org N-arylamides are a crucial class of compounds found in numerous pharmaceuticals and biologically active molecules. sciforum.net Traditional synthesis often involves cross-coupling reactions of aryl halides with amides, catalyzed by palladium or copper, which can generate significant waste. sciforum.net Catalytic rearrangement of aldoximes presents a more environmentally benign alternative. sciforum.net

Chemoselectivity and Nucleophilic Attack in Aldoxime Coupling Reactions

The reactivity of aldoximes presents a chemoselectivity challenge. Depending on the reaction conditions and the catalyst used, aldoximes can be dehydrated to nitriles or rearranged to primary amides. researchgate.net For instance, certain osmium catalysts have shown high selectivity for the dehydration of various aldoximes to nitriles, with only trace amounts of the corresponding primary amide being formed as a byproduct. researchgate.net

In rearrangement reactions, the key step involves a nucleophilic migration of the group anti to the oxime's leaving group. In the case of aldoximes (R-CH=NOH), the migrating group is the hydrogen atom attached to the carbonyl carbon. The mechanism often involves activation of the hydroxyl group to create a better leaving group, followed by the rearrangement cascade. organic-chemistry.orgmasterorganicchemistry.com

Proposed Mechanisms for Aldoxime to Amide Rearrangements

The primary mechanism for the rearrangement of an oxime to an amide is the Beckmann rearrangement . organic-chemistry.orgmasterorganicchemistry.com The general steps are:

Activation of the Hydroxyl Group: The oxime's hydroxyl group is converted into a good leaving group, typically by protonation with a strong acid or reaction with reagents like phosphorus pentachloride or thionyl chloride. organic-chemistry.orgmasterorganicchemistry.com

Alkyl/Aryl Migration: The group positioned trans (anti) to the leaving group on the nitrogen atom migrates to the nitrogen. This occurs simultaneously with the cleavage of the N-O bond, expelling the leaving group (e.g., water). organic-chemistry.org This concerted step avoids the formation of an unstable nitrene intermediate.

Carbocation Intermediate: The migration results in the formation of a nitrilium ion or a carbocation intermediate.

Hydration and Tautomerization: The intermediate is attacked by water. masterorganicchemistry.com Subsequent deprotonation and tautomerization yield the final amide product. masterorganicchemistry.comwiley-vch.de

Other related rearrangements, such as the Hofmann and Curtius rearrangements , also proceed through an isocyanate intermediate formed by the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. youtube.commasterorganicchemistry.com In the Hofmann rearrangement, an amide is treated with bromine and a base to form an N-bromo amide intermediate, which then rearranges. masterorganicchemistry.com

Cross-Coupling and Functional Group Manipulations on Benzaldoxime Scaffolds

The this compound structure is well-suited for further molecular diversification through cross-coupling reactions and functional group manipulations. The presence of a bromo substituent on the benzene (B151609) ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, a powerful tool in drug discovery and process chemistry. mdpi.comnih.gov

Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) can be employed to form new carbon-carbon bonds at the 4-position of the benzene ring. mdpi.comnih.gov These reactions are known to be compatible with a wide range of functional groups, making them highly valuable for modifying complex scaffolds. organic-chemistry.org The versatility of these cross-coupling methods allows for the synthesis of large libraries of compounds for screening purposes and for the late-stage functionalization of drug candidates. mdpi.com

The oxime and alpha-chloro groups also represent points for functional group manipulation. nih.gov Oximes can be transformed into a variety of other functional groups, including amines, nitriles, and amides, or can be used in the synthesis of heterocyclic compounds. researchgate.net The modification of functional groups on a core scaffold is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govresearchgate.net

Table 2: Common Cross-Coupling Reactions Applicable to the 4-Bromo-Aryl Scaffold

| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl/Alkyl-substituted derivative | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-substituted derivative | nih.gov |

| Heck Coupling | Alkene | Pd(OAc)₂ | 4-Alkenyl-substituted derivative | Not specified in search results |

| Buchwald-Hartwig Amination | Amine | Palladium complexes with specialized phosphine (B1218219) ligands | 4-Amino-substituted derivative | Not specified in search results |

Applications in Allylic Alkylation and Etherification

The oxime functionality of this compound is a key site for etherification reactions. The oxygen atom of the oxime's hydroxyl group can function as a nucleophile, particularly when deprotonated by a suitable base to form an oximidate anion. This anion is capable of reacting with electrophiles, such as allylic halides or other allylic substrates with a good leaving group, in a nucleophilic substitution reaction.

This process, a variation of the Williamson ether synthesis, results in the formation of O-allylated oxime ethers. The reaction typically proceeds by treating the oxime with a base (e.g., sodium hydride, potassium carbonate) to generate the nucleophilic anion, which then attacks the allylic substrate, displacing the leaving group. The formation of O-alkylated ethers from aldoximes is a known transformation, though it can sometimes compete with N-alkylation, which would yield a nitrone. google.comgoogle.com The specific stereochemistry of the oxime (syn- or anti-) can influence the ratio of O- versus N-alkylation products. google.comgoogle.com

While the direct allylic alkylation of the carbon framework of this compound is not prominently described, its application in allylic etherification represents a plausible and synthetically useful transformation.

Table 1: Representative Allylic Etherification of this compound

| Reactant A | Reactant B | Catalyst/Base | Product | Reaction Type |

| This compound | Allyl Bromide | Base (e.g., NaH, K₂CO₃) | O-Allyl-4-bromo-alpha-chlorobenzaldoxime | Allylic Etherification |

Palladium-Catalyzed Coupling Reactions of Halogenated Intermediates

This compound possesses two halogen atoms—a bromine on the phenyl ring and a chlorine on the imidoyl carbon—that can serve as handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The aryl bromide moiety is a classic substrate for a wide array of such transformations due to its favorable reactivity in the oxidative addition step to a Palladium(0) catalyst. researchgate.net

The aryl bromide is generally more reactive than the imidoyl chloride in standard palladium-catalyzed coupling conditions. This chemoselectivity allows for selective functionalization at the 4-position of the benzene ring. nih.gov Key examples of these transformations include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would replace the bromine atom with a new aryl, vinyl, or alkyl group.

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. The reaction typically uses a palladium catalyst and a base to regenerate the active catalyst.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It results in the formation of a disubstituted alkyne, linking the aromatic ring directly to an alkynyl group.

These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of diverse molecular complexity starting from the aryl bromide position.

Table 2: Palladium-Catalyzed Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-alpha-chlorobenzaldoxime |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinyl-alpha-chlorobenzaldoxime |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-(Alkynyl)-alpha-chlorobenzaldoxime |

Computational and Spectroscopic Approaches in Mechanistic and Structural Elucidation

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT calculations provide profound insights into the electronic structure and energetic pathways of chemical reactions. For halo-substituted benzaldoximes, which are precursors to nitrile oxides and key intermediates in 1,3-dipolar cycloaddition reactions, DFT is instrumental in understanding their behavior. While specific DFT studies on 4-bromo-alpha-chlorobenzaldoxime are not prevalent in the surveyed literature, extensive research on the analogous compound, 4-chlorobenzaldoxime, offers a robust framework for understanding its reactivity.

The primary utility of this compound in synthesis is its role as a precursor to 4-bromobenzonitrile (B114466) oxide. This is typically generated in situ and undergoes [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings, such as isoxazoles.

DFT calculations are crucial for mapping the potential energy surface of these reactions. By optimizing the geometries of reactants, transition states (TS), intermediates, and products, a complete energetic profile of the reaction can be constructed. For the 1,3-dipolar cycloaddition of a nitrile oxide, the reaction is concerted, proceeding through a single transition state. Theoretical studies on related systems, such as the reaction of 4-chlorobenzonitrile (B146240) oxide with dipolarophiles, have shown that DFT methods, particularly using the B3LYP functional with a 6-31G basis set, can accurately model the reaction pathway. nih.gov These studies confirm that the cycloaddition proceeds through a concerted but asynchronous transition state, where the formation of the two new sigma bonds does not occur to the same extent at the TS geometry. The activation energy (Ea) and reaction energy (Er) calculated for these pathways provide a quantitative measure of the reaction's feasibility and thermodynamic driving force.

Table 1: Representative DFT-Calculated Energy Profile for a Nitrile Oxide Cycloaddition Note: Data is illustrative, based on typical values for related systems.

| Parameter | Description | Energy (kcal/mol) |

|---|---|---|

| Ea | Activation Energy | 15-25 |

| ΔEr | Energy of Reaction | -30 to -45 |

| ΔG‡ | Gibbs Free Energy of Activation | 20-30 |

| ΔGr | Gibbs Free Energy of Reaction | -25 to -40 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the regioselectivity of pericyclic reactions, including 1,3-dipolar cycloadditions. rsc.org The theory posits that the dominant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is controlled by the orbital overlap, which is favored when the largest lobes of the interacting orbitals align.

In the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile), the relative energies of the HOMO and LUMO of the reactants determine the nature of the interaction.

Normal Electron Demand: The reaction is controlled by the HOMO(dipolarophile) – LUMO(dipole) interaction.

Inverse Electron Demand: The reaction is controlled by the HOMO(dipole) – LUMO(dipolarophile) interaction.

The smaller the energy gap (ΔE) between the interacting orbitals, the stronger the interaction and the faster the reaction. DFT calculations for 4-chlorobenzonitrile oxide show that it typically acts as the nucleophile, meaning the reaction proceeds with a normal electron demand where the nitrile oxide's HOMO interacts with the dipolarophile's LUMO. nih.gov The regioselectivity is then predicted by examining the coefficients of the atomic orbitals at the terminal atoms of the nitrile oxide (C and O) and the alkene (C1 and C2). The favored regioisomer results from the combination of atoms with the largest orbital coefficients.

Table 2: Illustrative FMO Analysis for a Normal Electron Demand Cycloaddition Note: This table is based on principles from studies on analogous compounds like 4-chlorobenzaldoxime. nih.gov

| Reactant | Orbital | Energy (eV) | C-atom Coefficient | Heteroatom Coefficient |

|---|---|---|---|---|

| 4-Bromobenzonitrile Oxide (Dipole) | HOMO | -9.5 | 0.58 | -0.35 |

| LUMO | -1.2 | -0.45 | 0.28 | |

| Alkene (Dipolarophile) | HOMO | -10.5 | 0.62 | 0.55 |

| LUMO | 0.5 | 0.59 | -0.48 | |

| Analysis | ΔE (HOMODipole-LUMOAlkene) | 10.0 eV | ||

| ΔE (HOMOAlkene-LUMODipole) | 9.3 eV |

Conceptual DFT provides a range of reactivity descriptors that quantify the chemical behavior of molecules. These descriptors offer a more nuanced view than FMO theory alone.

Electrophilicity Index (ω): Defined by Parr, this index measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov A high ω value indicates a strong electrophile, while a low value suggests a nucleophilic character. In cycloaddition reactions, the species with the higher electrophilicity index generally acts as the electrophile. nih.gov

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (where an electrophile would react), while f-(r) indicates the site for an electrophilic attack (where a nucleophile would react). nih.gov By calculating these values for the carbon and oxygen atoms of the nitrile oxide, the regioselectivity of the cycloaddition can be precisely predicted.

Studies on related systems show that these descriptors successfully predict the roles of the dipole and dipolarophile and align with the regiochemical outcomes observed experimentally. nih.gov

Advanced Spectroscopic Characterization in Reaction Pathway Analysis

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule and for monitoring the progress of chemical reactions. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds present in the molecule. Each type of bond (e.g., C=N, O-H, C-Cl) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for a given compound. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups and can be employed to track its formation from precursor materials.

The structure of this compound contains several distinct functional groups, each with a characteristic absorption range in the infrared spectrum. These include the oxime group (C=N-OH), the para-substituted aromatic ring, and the carbon-halogen bonds (C-Br and C-Cl). The identification of the absorption bands corresponding to these groups provides strong evidence for the successful synthesis of the target molecule.

Detailed Research Findings

While a specific, experimentally recorded IR spectrum for this compound is not widely available in the public domain, the expected absorption frequencies can be predicted with a high degree of confidence based on established spectroscopic data for similar compounds and functional groups. researchgate.netcdnsciencepub.comresearchgate.netwikipedia.org The principal absorption bands anticipated for this compound are detailed in the interactive data table below.

The O-H stretching vibration of the oxime group is typically observed as a broad band in the region of 3600-3200 cm⁻¹. wikipedia.org The C=N stretching vibration of the oxime is expected to appear in the 1680-1620 cm⁻¹ range. researchgate.net The N-O stretching vibration provides another characteristic band for the oxime functionality, generally found between 960 and 930 cm⁻¹. wikipedia.org

The presence of a para-substituted benzene (B151609) ring gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the "fingerprint" region of the spectrum, between 900 and 650 cm⁻¹. For para-substituted benzenes, a strong absorption is generally expected in the 860-790 cm⁻¹ range. spectroscopyonline.com

The carbon-halogen bonds also exhibit characteristic absorptions. The C-Br stretching vibration is typically found in the 690-515 cm⁻¹ range, while the C-Cl stretch appears between 850 and 550 cm⁻¹. uc.edu These bands, however, can sometimes be weak or overlap with other absorptions in the fingerprint region, making them less definitive for identification purposes.

Interactive Data Table of Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3600 - 3200 | O-H (oxime) | Stretching | Medium, Broad |

| ~3100 - 3000 | C-H (aromatic) | Stretching | Medium |

| ~1665 | C=N (oxime) | Stretching | Medium |

| ~1600 - 1475 | C=C (aromatic) | Stretching | Medium to Weak |

| ~945 | N-O (oxime) | Stretching | Medium |

| ~860 - 790 | C-H (p-substituted) | Out-of-plane Bending | Strong |

| ~850 - 550 | C-Cl | Stretching | Medium to Strong |

| ~690 - 515 | C-Br | Stretching | Medium to Strong |

Reaction Monitoring

IR spectroscopy is also an invaluable tool for monitoring the progress of the reaction that forms this compound. For instance, in a typical synthesis starting from 4-bromobenzaldehyde (B125591), the disappearance of the characteristic aldehyde C=O stretching band, which is typically strong and sharp around 1700 cm⁻¹, would indicate the consumption of the starting material. cdnsciencepub.com Concurrently, the appearance of the distinct O-H and C=N stretching bands of the oxime product would signal the formation of this compound. researchgate.netwikipedia.org This in-situ monitoring allows for real-time assessment of the reaction's progress and can help in optimizing reaction conditions such as temperature and reaction time. numberanalytics.com

Applications of 4 Bromo Alpha Chlorobenzaldoxime in Complex Molecule Construction

Design and Synthesis of Advanced Heterocyclic Scaffolds

The primary utility of 4-Bromo-alpha-chlorobenzaldoxime in constructing complex molecules lies in its ability to generate 4-bromobenzonitrile (B114466) oxide in situ. This is typically achieved by treating the hydroximoyl chloride with a non-nucleophilic base, which facilitates dehydrochlorination. The resulting nitrile oxide is a key intermediate for the powerful 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry for forming five-membered rings.

Construction of Functionalized Isoxazoline (B3343090) and Isoxazole (B147169) Ring Systems

The [3+2] cycloaddition reaction of nitrile oxides is a highly efficient and atom-economical method for synthesizing isoxazole and isoxazoline derivatives. youtube.comresearchgate.net When 4-bromobenzonitrile oxide, generated from its precursor, reacts with an alkene (a dipolarophile), it forms a 3-(4-bromophenyl)-substituted Δ²-isoxazoline ring. Similarly, reaction with an alkyne yields a 3-(4-bromophenyl)-substituted isoxazole, which is an aromatic heterocycle. youtube.com

This reaction is highly regioselective. For monosubstituted or 1,1-disubstituted alkenes, the cycloaddition proceeds in a manner where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the double bond. beilstein-journals.org The versatility of this method allows for a wide range of substituents to be incorporated into the final heterocyclic ring, depending on the structure of the chosen alkene or alkyne. This strategy provides a direct route to molecules containing the 4-bromophenyl moiety, which is a common feature in pharmacologically active compounds and a useful handle for further cross-coupling reactions. The generation of nitrile oxides can be performed under various conditions, including the use of catalytic systems like Mn(VI)-nanoparticles with an oxidant, which can proceed under mild conditions. thieme-connect.com

Table 1: General Scheme for Isoxazoline and Isoxazole Synthesis

| Reaction | Reactant A (from Precursor) | Reactant B (Dipolarophile) | Product |

| Isoxazoline Synthesis | 4-Bromobenzonitrile Oxide | Alkene (e.g., R-CH=CH₂) | 3-(4-bromophenyl)-5-R-isoxazoline |

| Isoxazole Synthesis | 4-Bromobenzonitrile Oxide | Alkyne (e.g., R-C≡CH) | 3-(4-bromophenyl)-5-R-isoxazole |

Synthesis of Spiro-Fused Heterocycles

Spiro-fused heterocycles, which contain a single atom as the junction between two rings, are of significant interest due to their rigid, three-dimensional structures. The 1,3-dipolar cycloaddition of nitrile oxides provides a powerful and regioselective pathway to these complex scaffolds. researchgate.net Specifically, the reaction of 4-bromobenzonitrile oxide with dipolarophiles containing an exocyclic double bond (a methylene (B1212753) or alkylidene group) leads directly to the formation of spiro-isoxazolines. researchgate.netresearchgate.net

This strategy has been successfully applied to a variety of cyclic systems. For instance, reacting nitrile oxides with 5-methylene-1H-pyrrol-2(5H)-ones or 4-methylene-2-oxazolidinones produces the corresponding spiro-heterocycles with complete regioselectivity. researchgate.net The development of biphasic reaction conditions for the base-induced generation of the nitrile oxide is critical when the dipolarophile is sensitive to the base. researchgate.net This method allows for the introduction of the 4-bromophenyl-isoxazoline moiety into a spirocyclic framework, a valuable step in building molecular complexity. researchgate.netrsc.org The reaction has also been demonstrated with complex natural products like (−)-β-caryophyllene, which contains an exocyclic double bond, to produce novel polycyclic spiro derivatives. mdpi.com

Synthetic Strategies for Indole N-Nucleoside Analogs

Nucleoside analogs are crucial in the development of antiviral and anticancer agents. The isoxazoline and isoxazole rings can serve as bioisosteres for the sugar moiety of natural nucleosides. The 1,3-dipolar cycloaddition of nitrile oxides is a key reaction in the synthesis of these modified nucleosides. mdpi.com

In this context, 4-bromobenzonitrile oxide can be reacted with a vinyl-substituted nucleobase, such as N-vinyl nitroimidazole, to create isoxazoline-based nucleoside analogs. mdpi.com This approach links the heterocyclic base to the C5 position of the newly formed isoxazoline ring. Such strategies have been employed to create conformationally constrained homologues of amino acids and other pharmacologically relevant scaffolds. mdpi.com The synthesis of 5-aroylpyrimidine nucleoside oximes has also been reported through the reaction of pyrimidine (B1678525) nucleosides with stable nitrile oxides generated in situ from their hydroximoyl chloride precursors. researchgate.net This demonstrates the utility of compounds like this compound in generating diverse nucleoside-like structures for biological screening.

Chiral Synthesis and Stereocontrol in Derivatization

Achieving stereocontrol during the formation of complex molecules is a primary challenge in organic synthesis. The 1,3-dipolar cycloaddition of nitrile oxides offers several avenues for controlling the stereochemical outcome of the reaction, leading to the synthesis of enantiomerically enriched or diastereomerically pure products.

Enantioselective and Diastereoselective Synthesis of Advanced Intermediates

The diastereoselectivity of nitrile oxide cycloadditions can be effectively controlled by using a chiral dipolarophile (substrate control). Significant research has shown that alkenes bearing a chiral center at the allylic or homoallylic position can induce high levels of diastereofacial selectivity. nih.govnih.govacs.org

Specifically, an allylic oxygen substituent on the alkene can serve as a powerful control element. nih.gov For example, the reaction of a nitrile oxide with an alkene derived from isopropylidene-D-glyceraldehyde proceeds with high diastereoselectivity. acs.org The stereochemical outcome is often rationalized by a transition state model where the nitrile oxide adds to the double bond from the face opposite to the most sterically demanding group (the anti-periplanar effect). nih.gov This substrate-controlled approach allows the stereochemistry of a readily available chiral starting material to be translated into the newly formed isoxazoline ring. This strategy, using the nitrile oxide derived from this compound, would yield advanced, diastereomerically enriched intermediates that are precursors to complex targets like β-hydroxy ketones and γ-amino alcohols. nih.gov

Table 2: Diastereoselectivity in Nitrile Oxide Cycloadditions with Chiral Alkenes

| Nitrile Oxide | Chiral Alkene (Dipolarophile) | Diastereomeric Ratio (syn:anti or erythro:threo) | Ref. |

| Carbethoxyformonitrile oxide | (+)-(S)-Isopropylidene-3-butene-1,2-diol | 80:20 | nih.gov |

| Acetonitrile oxide | (+)-(S)-Isopropylidene-3-butene-1,2-diol | 88:12 (erythro major) | nih.govnih.gov |

| PhCNO | Chiral homoallylic alcohols (as Mg-alkoxides) | Favors syn isomer | mdpi.com |

Development of Asymmetric Catalytic Methodologies

While substrate control is effective, the development of catalytic asymmetric methods is highly desirable as it allows for the synthesis of either enantiomer of a product from achiral starting materials. In the context of nitrile oxide cycloadditions, significant progress has been made in using chiral Lewis acids as catalysts to induce enantioselectivity. acs.org

This approach involves the coordination of a chiral Lewis acid catalyst to the dipolarophile, which then undergoes an enantioselective cycloaddition with the nitrile oxide. For this to be successful, the generation of the nitrile oxide from its hydroximoyl chloride precursor must be compatible with the catalyst. The use of polymeric bases like Amberlyst 21 can circumvent issues caused by amine bases that would otherwise coordinate to and deactivate the Lewis acid catalyst. acs.org Using this methodology, reactions between various aryl nitrile oxides and electron-deficient alkenes have been shown to proceed with high regioselectivity (>30:1) and excellent enantioselectivity (80-99% ee) using substoichiometric amounts of a chiral Lewis acid. acs.org Another approach involves the catalytic enantioselective [3+2] cycloaddition between nitrile oxides and transiently generated enolates of α-keto esters, providing access to novel 5-hydroxy-2-isoxazolines with high diastereo- and enantioselectivity. acs.org Applying these catalytic systems to the reaction of 4-bromobenzonitrile oxide would represent a state-of-the-art method for producing highly valuable, enantioenriched heterocyclic building blocks.

Utility as a Precursor for Nitrogen-Containing Fine Chemicals

This compound, a halogenated aromatic oxime, holds potential as a versatile intermediate in the synthesis of various nitrogen-containing fine chemicals. Its unique structure, featuring a reactive alpha-chloro-oxime moiety and a bromo-substituted phenyl ring, offers multiple sites for chemical modification. While specific literature detailing the direct application of this exact compound in the synthesis of substituted amides, nitriles, and hexahydropyrimidine (B1621009) derivatives is limited, its utility can be inferred from the well-established reactivity of related alpha-halo-oximes and benzaldoximes.

Building Blocks for Substituted Amides and Nitriles

The conversion of aldoximes into amides and nitriles is a fundamental transformation in organic synthesis. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.

Substituted Amides:

Nitriles:

The dehydration of aldoximes is a common and direct route to synthesizing nitriles. chemistrysteps.comyoutube.comlibretexts.org This transformation can be achieved using a variety of dehydrating agents. Given that this compound is an aldoxime derivative, it is plausible that it could be converted to 4-bromobenzonitrile under appropriate dehydration conditions. The alpha-chloro group might influence the reaction, potentially serving as a leaving group under certain conditions or requiring specific reagents to favor the desired dehydration pathway. However, specific studies detailing the direct conversion of this compound to nitriles are not prominently featured in the scientific literature.

The following table summarizes the potential, though not explicitly documented, transformations of this compound to amides and nitriles based on the general reactivity of aldoximes.

| Starting Material | Potential Product | Transformation | Reagents (General) |

| This compound | 4-Bromobenzamide (B181206) | Beckmann Rearrangement | Acid catalysts (e.g., H₂SO₄, PPA) |

| This compound | 4-Bromobenzonitrile | Dehydration | Dehydrating agents (e.g., SOCl₂, Ac₂O) |

Precursors for Hexahydropyrimidine Derivatives

Hexahydropyrimidines are a class of saturated heterocyclic compounds that are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of hexahydropyrimidine derivatives often involves the condensation of an aldehyde with a diamine or an ammonia (B1221849) source and a compound containing an active methylene group. ukm.my

A common method for synthesizing substituted hexahydropyrimidines is a one-pot reaction involving a benzaldehyde (B42025) derivative, ammonium (B1175870) acetate (B1210297), and a C-H acidic compound like nitromethane. ukm.my This reaction proceeds through a series of condensations and cyclizations to form the hexahydropyrimidine ring.

While 4-bromobenzaldehyde (B125591) is a known precursor for such reactions, the direct use of this compound as a starting material for hexahydropyrimidine synthesis is not described in the available literature. The alpha-chloro-oxime functionality is not a typical substrate for this type of cyclocondensation reaction. It is conceivable that the oxime could be hydrolyzed back to the parent aldehyde, 4-bromobenzaldehyde, which could then participate in the synthesis of hexahydropyrimidines. However, this would represent an indirect application of the compound.

The table below outlines a general, documented synthesis of hexahydropyrimidine derivatives from a benzaldehyde precursor, which illustrates the type of transformation that would be necessary if this compound were to be used indirectly.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Benzaldehyde Derivative | Ammonium Acetate | Nitromethane | Substituted Hexahydropyrimidine |

It is important to note that while the chemical structure of this compound suggests its potential as a precursor for these nitrogen-containing fine chemicals, dedicated research to establish and optimize these specific synthetic routes is not currently available in the public domain.

Emerging Research Frontiers and Future Directions

Development of Green Chemistry Approaches for Synthesis and Transformation

The traditional synthesis of 4-Bromo-alpha-chlorobenzaldoxime involves the reaction of 4-bromobenzaldehyde (B125591) with hydroxylamine (B1172632) hydrochloride, followed by chlorination. smolecule.comvulcanchem.com Green chemistry principles are being applied to make this process more environmentally benign. A key focus is on the chlorination step, moving away from hazardous reagents toward safer and more efficient alternatives.

Research has identified several chlorinating agents that offer environmental advantages over traditional methods. smolecule.com For instance, the use of an aqueous hydrogen peroxide and hydrochloric acid system can eliminate the need for gaseous chlorine and provides high selectivity. smolecule.com Another promising green alternative is Chloramine-T, which can be used under solvent-free (neat) conditions at room temperature, leading to excellent yields in very short reaction times. smolecule.com Furthermore, mechanochemical methods, such as ball-milling, are being explored as a sustainable technique for synthesizing related compounds, offering the potential for minimal solvent use and high efficiency. rsc.org

Interactive Table: Comparison of Chlorination Protocols

| Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity | Reaction Time | Environmental Considerations |

| tert-Butyl hypochlorite | -12 | 85-92 | High | 15 minutes | Requires careful temperature control |

| Hydrogen peroxide/HCl | 20-25 | 80-94 | Very High | 2-4 hours | Eliminates gaseous chlorine |

| N-Chlorosuccinimide | 0-25 | 75-88 | Moderate | 1-3 hours | Common lab reagent |

| Chloramine-T | 20-25 | 78-90 | High | 10-30 minutes | Solvent-free conditions, eco-friendly |

Data sourced from research on chlorination protocols for oximes. smolecule.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis plays a crucial role in the synthesis and transformation of this compound and its derivatives. The initial synthesis often employs a base, such as sodium acetate (B1210297), to facilitate the formation of the oxime from 4-bromobenzaldehyde. vulcanchem.com For subsequent transformations, more advanced catalytic systems are being investigated.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully used to create new carbon-carbon bonds with derivatives of this compound. In one study, tetrakis(triphenylphosphine)palladium(0) was used as a catalyst with potassium phosphate (B84403) as a base to synthesize a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, achieving moderate to good yields. mdpi.com The development of catalytic asymmetric methods is another important frontier. While not yet applied directly to this compound, research into the catalytic asymmetric bromoamination of chalcones demonstrates the potential for creating chiral molecules with high efficiency, a strategy that could be adapted for this compound class. nih.gov

Integration of Computational Design in Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. In silico studies, including molecular docking and molecular dynamics simulations, are being used to explore the potential of derivatives of this compound.

A notable example involves a novel pyrazoline substituted curcumin (B1669340) analog containing a 4-bromo-4'-chloro structure. nih.gov Multi-scale computational studies were used to screen these analogs against human kinase β (IKK-β), a potential anti-cancer target. Molecular docking analysis predicted strong binding interactions, with the 4-bromo-4'-chloro analog showing a significantly better docking score (-11.534 kcal/mol) compared to the parent molecule, curcumin. nih.gov Subsequent molecular dynamics simulations confirmed the stability of the complex, with minimal deviations observed. nih.gov This synergy between computational prediction and experimental validation accelerates the discovery of new molecules with potential therapeutic applications.

Applications in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat management, higher yields, and greater scalability. d-nb.info While the direct application of flow chemistry to the synthesis of this compound is not yet widely reported, its use for structurally related compounds highlights its immense potential.

For instance, the continuous production of meta-bromo benzaldehyde (B42025) has been shown to increase yields from 82-84% in batch processes to 88-90% in a continuous system. researchgate.net Similarly, a modular flow synthesis of the drug imatinib (B729) involved the chemoselective amidation of 4-bromo-2-chlorotoluene, demonstrating the precise control and efficiency achievable with flow reactors for halogenated aromatic compounds. nih.gov These examples strongly suggest that developing a continuous manufacturing process for this compound could lead to a more economical, safer, and higher-purity production method, facilitating its use as a key building block in the pharmaceutical and agrochemical industries. d-nb.infonih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-alpha-chlorobenzaldoxime, and what critical parameters influence yield?

- Methodological Answer : A common approach involves condensation of halogenated benzaldehyde derivatives with hydroxylamine hydrochloride. For example, in analogous bromo-nitrobenzaldoxime synthesis, paraformaldehyde and hydroxylamine hydrochloride are reacted under reflux with sodium acetate as a catalyst, followed by purification via recrystallization . Key parameters include:

- Temperature : Controlled heating (e.g., 100°C for formaldoxime formation) to prevent side reactions.

- Stoichiometry : Molar ratios of aldehyde to hydroxylamine (typically 1:2) to maximize oxime formation.

- Purification : Use of ice baths to precipitate intermediates and column chromatography for final isolation.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : and to confirm oxime (-C=N-OH) and halogen substituent positions. IR spectroscopy can validate N-O and C=N stretches (~1640 cm) .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Melting Point Analysis : Consistency with literature values (e.g., 67–68°C for structurally similar nitriles) to verify crystalline integrity .

Q. How should researchers handle and store halogenated benzaldoximes to prevent degradation?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at 0–6°C to minimize hydrolysis or oxidation, as seen in boronic acid derivatives .

- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light, which can induce dehalogenation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in halogenated benzaldoxime synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on halogenated aldehydes, favoring oxime formation over elimination.

- Catalyst Design : Transition metal catalysts (e.g., Cu(I)) may direct regioselectivity in sterically hindered substrates, as demonstrated in aryl halide coupling reactions .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction timelines dynamically.

Q. How should contradictory data regarding physical properties (e.g., melting points) be resolved in peer-reviewed studies?

- Methodological Answer :

- Cross-Validation : Compare data against authoritative databases (e.g., CAS Common Chemistry) and replicate experiments under standardized conditions (e.g., heating rate 1°C/min) .

- Advanced Characterization : Employ differential scanning calorimetry (DSC) to detect polymorphic variations and thermogravimetric analysis (TGA) to rule out solvent retention .

- Collaborative Studies : Share samples with independent labs to verify reproducibility, as seen in multi-institutional PFAS research .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian or ORCA software to predict activation energies for SNAr (nucleophilic aromatic substitution) pathways.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories, leveraging tools like GROMACS .

- QSAR Modeling : Corrate substituent electronic parameters (Hammett σ) with experimental rate constants to design derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.